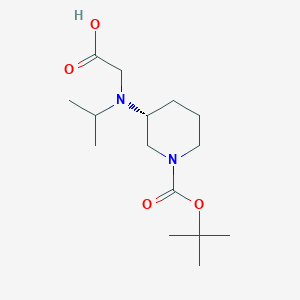

(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13534022

Molecular Formula: C15H28N2O4

Molecular Weight: 300.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H28N2O4 |

|---|---|

| Molecular Weight | 300.39 g/mol |

| IUPAC Name | 2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-propan-2-ylamino]acetic acid |

| Standard InChI | InChI=1S/C15H28N2O4/c1-11(2)17(10-13(18)19)12-7-6-8-16(9-12)14(20)21-15(3,4)5/h11-12H,6-10H2,1-5H3,(H,18,19)/t12-/m1/s1 |

| Standard InChI Key | QRYSZFVRHDBGOQ-GFCCVEGCSA-N |

| Isomeric SMILES | CC(C)N(CC(=O)O)[C@@H]1CCCN(C1)C(=O)OC(C)(C)C |

| SMILES | CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)N(CC(=O)O)C1CCCN(C1)C(=O)OC(C)(C)C |

Introduction

(R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of piperidine derivatives. These compounds are widely studied for their biological activities and potential therapeutic applications. The presence of both carboxylic acid and amino functional groups classifies it as an amino acid derivative, which allows it to participate in various biochemical interactions.

Synthesis

The synthesis of (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester involves several key steps, which may vary based on specific laboratory protocols or industrial applications. Generally, these synthetic routes aim to achieve high yields and purity. Continuous flow synthesis techniques can be employed for industrial-scale production to optimize efficiency.

Chemical Reactions and Applications

This compound can participate in various chemical reactions due to its functional groups. Common reactions include hydrolysis and nucleophilic substitutions, which require careful control of reaction conditions such as temperature and solvent choice to optimize yields. Its potential applications are diverse, including ongoing research in drug development and synthetic chemistry.

Comparison with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | C15H26N2O4 | 298.38 | Cyclopropyl amino group, piperidine ring |

| (R)-3-(Carboxymethyl-isopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester | Not specified | Not specified | Isopropyl amino group, piperidine ring |

| (R)-3-[(2-Amino-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | C15H29N3O3 | 299.41 | Additional amino-acetyl group |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume